![molecular formula C18H15N3O4 B14180861 6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one CAS No. 923594-48-3](/img/structure/B14180861.png)
6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a pyrimidine ring with a nitro-substituted cyclohexadienone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the nitrocyclohexadienone structure under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione: Another compound with a methoxyphenyl group but different core structure.
5-(4-methoxyphenyl)-5-methyloxolan-2-one: Contains a methoxyphenyl group and an oxolanone ring.
Uniqueness
6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a pyrimidine ring and a nitrocyclohexadienone structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
923594-48-3 |
|---|---|
分子式 |
C18H15N3O4 |
分子量 |
337.3 g/mol |
IUPAC名 |
2-[5-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]-4-nitrophenol |
InChI |
InChI=1S/C18H15N3O4/c1-11-19-10-16(12-3-6-14(25-2)7-4-12)18(20-11)15-9-13(21(23)24)5-8-17(15)22/h3-10,22H,1-2H3 |
InChIキー |
HAWPZSZVHGKLEY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)C2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


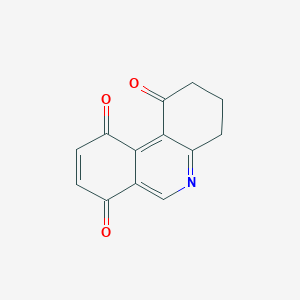
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
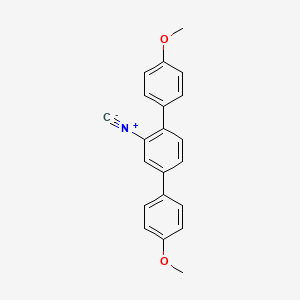
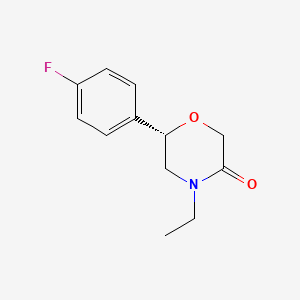
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
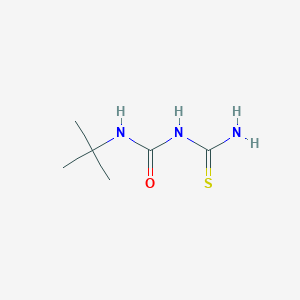
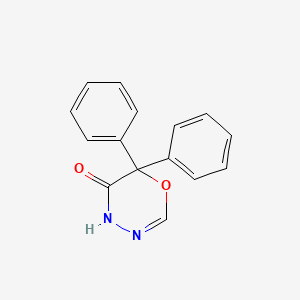
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
